N-naphthalen-1-yl-2-phenoxybutanamide
Description
N-Naphthalen-1-yl-2-phenoxybutanamide is a synthetic amide derivative featuring a naphthalene ring linked via a phenoxybutanamide backbone. Such compounds are typically synthesized via copper-catalyzed 1,3-dipolar cycloaddition (for triazole-containing analogs) or radical-mediated coupling (for sulfonamide derivatives) .
Properties
Molecular Formula |
C20H19NO2 |
|---|---|
Molecular Weight |
305.4g/mol |
IUPAC Name |
N-naphthalen-1-yl-2-phenoxybutanamide |
InChI |
InChI=1S/C20H19NO2/c1-2-19(23-16-11-4-3-5-12-16)20(22)21-18-14-8-10-15-9-6-7-13-17(15)18/h3-14,19H,2H2,1H3,(H,21,22) |
InChI Key |
BJCFKZPMXJQSNC-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)NC1=CC=CC2=CC=CC=C21)OC3=CC=CC=C3 |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC2=CC=CC=C21)OC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-naphthalen-1-yl-2-phenoxybutanamide typically involves the reaction of 1-naphthylamine with 2-phenoxybutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-naphthalen-1-yl-2-phenoxybutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Corresponding amines
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
N-naphthalen-1-yl-2-phenoxybutanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-naphthalen-1-yl-2-phenoxybutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Spectroscopic and Physical Properties
Data from triazole-containing analogs () reveal characteristic IR peaks for C=O (1671–1682 cm⁻¹) and NH (3262–3302 cm⁻¹) groups, consistent with amide functionalities . Comparatively, sulfonamides () exhibit distinct S=O stretching (~1350–1150 cm⁻¹) absent in amides.
Table 1: Key Spectroscopic Data of Analogs
N-Naphthalen-1-yl-2-phenoxybutanamide’s longer butanamide chain would increase molecular weight (~300–350 g/mol) and lipophilicity compared to triazole analogs.
Functional Group Impact on Reactivity and Bioactivity
- Amides vs. Sulfonamides : Amides (e.g., 6a-m) exhibit stronger hydrogen-bonding capacity via –NH and C=O, enhancing solubility in polar solvents. Sulfonamides (e.g., 2g) are more acidic due to electron-withdrawing sulfonyl groups, favoring ionic interactions .
- Substituent Effects : Nitro groups in 6b (2-nitro) and 6c (3-nitro) alter electronic profiles, affecting reactivity in electrophilic substitution and redox activity .
- Triazole vs. Phenoxy Linkers: Triazoles (6a-m) introduce rigid, planar geometries, while phenoxy groups in the target compound may increase conformational flexibility.
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